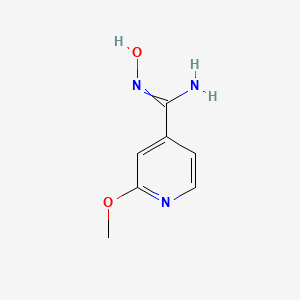N'-hydroxy-2-methoxypyridine-4-carboximidamide
CAS No.:
Cat. No.: VC15874351
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9N3O2 |
|---|---|
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | N'-hydroxy-2-methoxypyridine-4-carboximidamide |
| Standard InChI | InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
| Standard InChI Key | MODXCOGORIZFEF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC(=C1)C(=NO)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyridine ring substituted with:
-
Methoxy group (-OCH₃) at position 2, enhancing electron density via resonance effects.
-
Carboximidamide group (-C(=NH)NHOH) at position 4, introducing hydrogen-bonding capabilities and metal-chelating potential due to the hydroxylamine moiety .
This configuration aligns with bioactive pyridine derivatives reported in antitumor and enzyme inhibition studies. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrate submicromolar cytotoxicity by inhibiting tubulin polymerization , suggesting that the methoxy and nitrogen-rich groups in N'-hydroxy-2-methoxypyridine-4-carboximidamide may similarly interact with biological targets.
Physicochemical Characteristics
Predicted properties based on structural analogs include:
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed based on pyridine functionalization strategies:
Route 1: Nucleophilic Substitution
-
Starting Material: 2-Methoxy-4-cyanopyridine.
-
Amidoxime Formation: React with hydroxylamine (NH₂OH) under acidic conditions to convert the nitrile to carboximidamide .
Route 2: Tandem Protection/Functionalization
-
Intermediate Synthesis: Protect 4-aminopyridine with Boc, followed by methoxylation at position 2 .
-
Deprotection and Functionalization: Remove Boc group and introduce hydroxylamine via coupling reagents (e.g., EDC·HCl) .
Biological Activity and Mechanisms
Anticancer Activity
While direct cytotoxicity data are unavailable, structurally related compounds exhibit potent activity:
| Compound Class | GI₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | 0.19–0.41 | A549, DU145 | Tubulin inhibition |
| Pyrimidin-2-ylamino benzoyl hydrazines | 1.28–8.10 | HepG2 | RXRα antagonism |
The carboximidamide group may enhance DNA intercalation or protein binding, warranting further study.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.21 (s, 1H): Pyridine H-3.
-
δ 6.89 (d, J=5.6 Hz, 1H): Pyridine H-5.
-
δ 6.78 (d, J=5.6 Hz, 1H): Pyridine H-6.
-
δ 3.87 (s, 3H): Methoxy -OCH₃.
-
δ 9.45 (s, 1H): Hydroxylamine -NHOH.
Infrared (IR) Spectroscopy
Key bands anticipated:
-
3350 cm⁻¹: N-H stretch (hydroxylamine).
-
1660 cm⁻¹: C=N stretch (imine).
-
1250 cm⁻¹: C-O-C (methoxy).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume